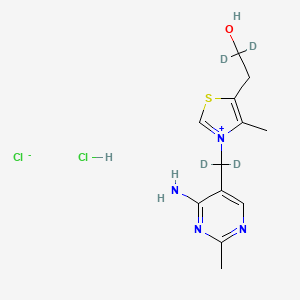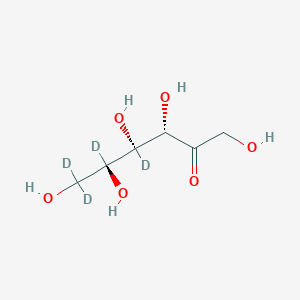
D-Fructose-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-d4: is a deuterated form of D-fructose, a naturally occurring ketohexose. The “d4” indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study reaction mechanisms due to the unique properties of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-d4 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The process can be catalyzed by enzymes or chemical catalysts that facilitate the incorporation of deuterium into the fructose molecule.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of glucose using genetically modified microorganisms that can incorporate deuterium into the resulting fructose. This method ensures a high yield and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Fructose-d4 can undergo oxidation reactions to form various products, such as D-gluconic acid-d4.
Reduction: Reduction of this compound can yield D-sorbitol-d4.
Isomerization: this compound can be isomerized to D-glucose-d4 under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Isomerization: Enzymes like glucose isomerase can catalyze the isomerization process.
Major Products:
Oxidation: D-Gluconic acid-d4
Reduction: D-Sorbitol-d4
Isomerization: D-Glucose-d4
Applications De Recherche Scientifique
Chemistry: D-Fructose-d4 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in elucidating the role of fructose in various biochemical processes.
Biology: In biological research, this compound is used to study the effects of fructose on cellular functions and metabolic pathways. It is particularly useful in investigating the role of fructose in diseases such as diabetes and obesity.
Medicine: this compound is employed in medical research to develop diagnostic tools and therapeutic strategies. Its unique properties allow for precise tracking of metabolic changes in the body.
Industry: In the food industry, this compound can be used to study the stability and behavior of fructose in various food products. It also aids in the development of new sweeteners and food additives.
Mécanisme D'action
The mechanism of action of D-Fructose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This allows researchers to study the detailed mechanisms of fructose metabolism and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
D-Glucose-d4: Another deuterated sugar used in metabolic studies.
D-Galactose-d4: Used to study galactose metabolism.
D-Mannose-d4: Employed in research on mannose-related pathways.
Uniqueness: D-Fructose-d4 is unique due to its ketohexose structure, which differentiates it from aldohexoses like D-glucose and D-galactose. Its specific metabolic pathways and reactions make it a valuable tool in studying fructose-specific processes and their implications in health and disease.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
(3S,4R,5R)-4,5,6,6-tetradeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D |
Clé InChI |
BJHIKXHVCXFQLS-AKSNJQKCSA-N |
SMILES isomérique |
[2H][C@]([C@@H](C(=O)CO)O)([C@@]([2H])(C([2H])([2H])O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


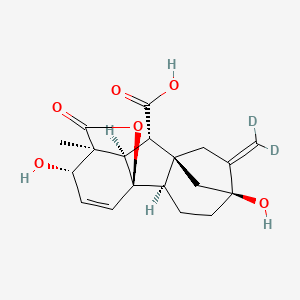
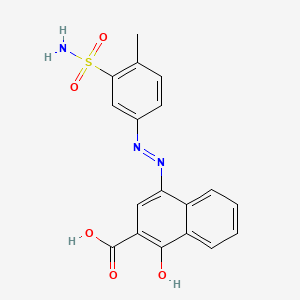
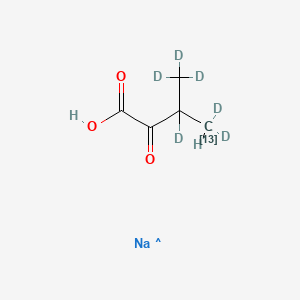
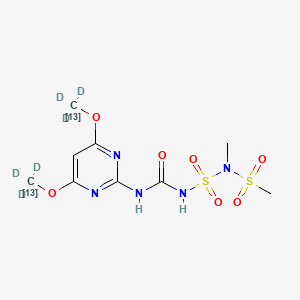
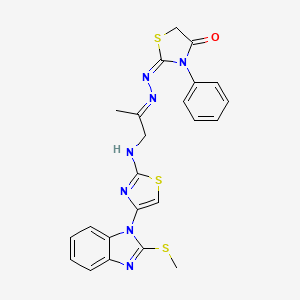
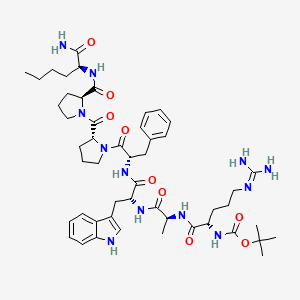
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
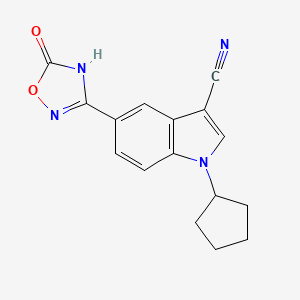
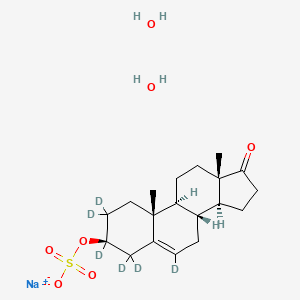
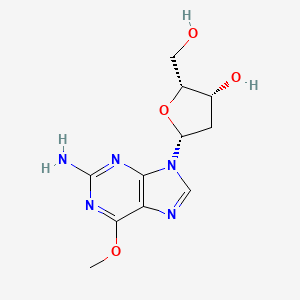
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
